L-Valyl-L-alanyl-L-alanyl-L-aspartic acid
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Overview
Description
L-Valyl-L-alanyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of the amino acids valine, alanine, and aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or OxymaPure.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be carried out using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions may involve the replacement of specific amino acid residues with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Amino acid derivatives, coupling reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of such bonds.
Scientific Research Applications
L-Valyl-L-alanyl-L-alanyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Valyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with different amino acid sequence and properties.
L-Valyl-L-alanine: Similar to L-Valyl-L-alanyl-L-alanyl-L-aspartic acid but with a shorter sequence.
L-Alanyl-L-aspartic acid: Contains alanine and aspartic acid but lacks valine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, including research and industrial processes.
Properties
CAS No. |
647008-44-4 |
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Molecular Formula |
C15H26N4O7 |
Molecular Weight |
374.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H26N4O7/c1-6(2)11(16)14(24)18-7(3)12(22)17-8(4)13(23)19-9(15(25)26)5-10(20)21/h6-9,11H,5,16H2,1-4H3,(H,17,22)(H,18,24)(H,19,23)(H,20,21)(H,25,26)/t7-,8-,9-,11-/m0/s1 |
InChI Key |
PYTAGVOILUJERT-KBIXCLLPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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